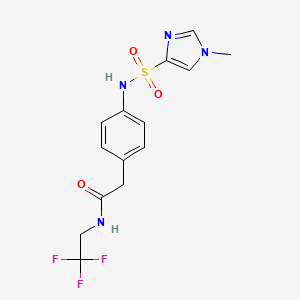
2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic derivative of imidazole known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C13H14F3N3O2S
- Molecular Weight: 337.34 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activities of this compound are attributed to its structural features, particularly the imidazole ring and the trifluoroethyl group. These groups enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance:
- Cytotoxicity Studies: The compound exhibited significant cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. The MTT assay revealed that it induced apoptosis in these cell lines, leading to DNA fragmentation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15 | Induction of apoptosis |
| MCF-7 | 25 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria.
- In Vitro Studies: Testing against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin |
| Escherichia coli | 64 | Ciprofloxacin |
These results indicate a potential use in treating bacterial infections .
Anti-inflammatory Activity
Imidazole derivatives are also known for their anti-inflammatory properties. The compound was tested in animal models for inflammation reduction.
- Experimental Models: In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, suggesting its utility in managing inflammatory conditions .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Bacterial Growth: It disrupts bacterial cell wall synthesis and function through interference with essential metabolic pathways.
- Anti-inflammatory Pathways: It modulates pro-inflammatory cytokine release and inhibits cyclooxygenase enzymes.
Case Studies
Several case studies have documented the efficacy of imidazole derivatives similar to this compound:
- A study on a related imidazole derivative showed a marked decrease in tumor size in xenograft models when administered at doses of 10 mg/kg body weight .
- Another case study highlighted the successful treatment of resistant bacterial strains using imidazole-based compounds, demonstrating their potential as alternative therapies .
特性
IUPAC Name |
2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-21-7-13(19-9-21)25(23,24)20-11-4-2-10(3-5-11)6-12(22)18-8-14(15,16)17/h2-5,7,9,20H,6,8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONVJHUHFYQXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














